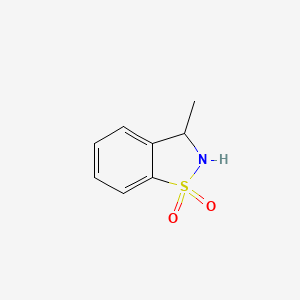

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Description

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound featuring a fused benzene and isothiazole ring system with a methyl substituent at position 3 and two sulfone oxygen atoms. Its molecular formula is C₈H₉NO₂S (molecular weight: 183.23 g/mol). This compound is synthesized via reactions involving organolithium reagents and saccharin derivatives, yielding products through nucleophilic substitution or cyclization pathways . It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its stability and reactivity.

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKMILQIPCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476703 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84108-98-5 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide can be achieved through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced efficiently for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in creating derivatives that are useful in different chemical processes.

Biology

The biological applications of this compound are significant. It has been studied for its potential antimicrobial and anticancer properties. Research indicates that it can inhibit aldose reductase, an enzyme involved in glucose metabolism, which has implications for treating diabetic complications and other metabolic disorders .

Medicine

Ongoing research is investigating the therapeutic potential of this compound. Its interactions with cellular pathways suggest that it may modulate cell signaling and gene expression, making it a candidate for further exploration in drug development .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into various formulations that require specific colorimetric or functional characteristics .

Biochemical Pathways

This compound participates in various metabolic pathways. It affects metabolic flux by modulating the activity of enzymes crucial for cellular metabolism.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Research has also focused on its anticancer properties. Studies indicate that the compound can induce apoptosis in cancer cells through modulation of specific signaling pathways, although further investigation is required to fully elucidate these mechanisms .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2,3-dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide but differ in substituents, synthesis routes, and applications:

Research Findings and Trends

- Stability : The 1,1-dioxide moiety enhances stability across analogs, enabling diverse functionalization (e.g., trifluoromethylation in ).

- Biological Optimization : Substituents at position 3 dictate bioactivity. For instance, chloro groups enhance antimicrobial potency, while methyl groups improve pharmacokinetic properties in drug intermediates .

Biological Activity

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide (CAS Number: 84108-98-5) is a chemical compound with significant biological activity attributed to its unique structural features. It is a derivative of benzisothiazole, characterized by a sulfonyl group attached to the nitrogen atom. This compound has been the subject of various studies focusing on its potential applications in medicine and industry.

- Molecular Formula : C8H9NO2S

- Molecular Weight : 183.228 g/mol

- Density : 1.298 g/cm³

The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways:

- Target Enzymes : It has been noted that this compound can inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme can have implications in diabetic complications and other metabolic disorders.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed to modulate the activity of key signaling proteins, which can lead to altered cellular responses and metabolic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance:

- In vitro Studies : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The compound's structural characteristics allow it to exhibit antifungal properties. Similar benzisothiazole derivatives have demonstrated effectiveness in inhibiting fungal growth through mechanisms involving enzyme inhibition and disruption of cellular integrity.

Antioxidant Activity

Studies have indicated that compounds within this class can scavenge free radicals, contributing to their antioxidant potential. This activity is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological activity of benzisothiazole derivatives, including this compound:

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2,3-dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, and how are yields optimized? The compound is typically synthesized via halogenation of saccharin derivatives followed by nucleophilic substitution. For example, saccharin is halogenated to form 3-chloro-1,2-benzisothiazole 1,1-dioxide, which reacts with amines or alkylating agents under controlled conditions (e.g., dimethyl sulfate in methanol/water) to introduce the methyl group . Yield optimization involves adjusting reaction time, temperature (e.g., 90°C for alkylation), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of saccharin to dimethyl sulfate) .

Advanced: How do steric and electronic effects of substituents influence the regioselectivity of nucleophilic substitution in benzisothiazole derivatives? The chloride in 3-chloro-1,2-benzisothiazole 1,1-dioxide is highly electrophilic due to electron-withdrawing sulfone groups. Nucleophilic attack occurs preferentially at the C-3 position, but bulky substituents (e.g., phenyl-ethyl groups) may shift reactivity. Computational modeling (DFT) and Hammett studies can quantify these effects, as seen in analogs with substituted aryl groups altering reaction pathways .

Structural Characterization

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Key methods include 1H NMR (e.g., methyl protons at δ ~3.2–3.5 ppm), MS (m/z 197.211 for molecular ion), and X-ray crystallography (planar benzisothiazole core with S–O bond lengths of ~1.43 Å). Intramolecular C–H···O interactions stabilize the crystal lattice, as observed in analogous structures .

Advanced: How do intermolecular interactions in the solid state affect the compound’s stability and solubility? Crystallographic studies reveal chains of molecules linked via C–H···O hydrogen bonds (distance ~2.8–3.2 Å), forming a rigid lattice. This reduces solubility in nonpolar solvents but enhances thermal stability. Solubility can be improved by introducing polar substituents (e.g., carboxylic acid esters) or using co-solvents like DMSO .

Biological Activity and Mechanism

Basic: What biological targets are associated with benzisothiazole 1,1-dioxide derivatives? These compounds show activity against 5-HT1A receptors , human leukocyte elastase (HLE) , and mast cell tryptase , with EC50 values <1.5 µM in GTPγS assays. The sulfone group enhances binding to serine proteases via polar interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? Key modifications include:

- N-Alkylation : Enhances bioavailability (e.g., 2-n-butyl derivatives show 3× higher HLE inhibition).

- Substituent positioning : Electron-withdrawing groups (e.g., Cl) at C-6/C-7 improve metabolic stability.

- Hybrid scaffolds : Fusion with pyridine or thiadiazole rings broadens target selectivity .

Experimental Design and Data Analysis

Basic: What statistical methods are recommended for validating biological activity data? Triplicate experiments with one-way ANOVA (e.g., Dunnett’s test) and p < 0.05 significance thresholds ensure reproducibility. Normalization to positive controls (e.g., piroxicam for anti-inflammatory activity) minimizes batch variability .

Advanced: How should researchers address contradictory data in bioactivity assays? Contradictions often arise from assay conditions (e.g., FLIPR vs. GTPγS assays). Use orthogonal methods (e.g., SPR for binding kinetics) and meta-analysis of dose-response curves (Hill slopes >1 indicate cooperative binding). Cross-validate with structural analogs to isolate confounding factors .

Computational and Mechanistic Insights

Advanced: What computational tools predict the compound’s reactivity in aqueous environments? Density Functional Theory (DFT) calculates frontier molecular orbitals (e.g., LUMO localization at the sulfone group) to predict nucleophilic attack sites. Molecular Dynamics (MD) simulations model hydration shells, showing reduced solubility due to strong H-bonding with water .

Case Studies and Comparative Analysis

Advanced: How does this compound compare to its structural analogs in medicinal applications?

| Compound | Key Feature | Bioactivity |

|---|---|---|

| Saccharin | Basic scaffold | Sweetener, no anti-inflammatory activity |

| N-Methylsaccharin | Methyl substitution | Moderate HLE inhibition (IC50 ~10 µM) |

| 2-Phenylethyl derivative | Lipophilic side chain | Enhanced CNS penetration (logP ~2.5) |

| Target compound | Methyl + sulfone stabilization | Balanced potency/solubility (IC50 ~1 µM) |

The methyl group in the target compound reduces metabolic oxidation compared to N-alkyl derivatives, while the sulfone maintains target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.